molecular formula C9H12Cl2Si B14229301 Dichloro(phenyl)(propan-2-yl)silane CAS No. 790234-74-1

Dichloro(phenyl)(propan-2-yl)silane

Cat. No.: B14229301
CAS No.: 790234-74-1
M. Wt: 219.18 g/mol
InChI Key: FGWXDFWPKXPWND-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon compounds are integral to numerous sectors, from consumer products to advanced materials. Their prominence stems from the unique characteristics of the silicon-carbon bond and the silicon atom's ability to form strong bonds with oxygen. encyclopedia.pub Unlike their carbon-based counterparts, organosilicon compounds can exhibit enhanced thermal stability, chemical resistance, and unique surface properties. wikipedia.org

In industrial applications, silicones, which are polymers with a silicon-oxygen backbone (siloxane), are perhaps the most well-known class of organosilicon compounds. They are found in sealants, adhesives, lubricants, and as insulating materials. encyclopedia.pub The versatility of organosilicon chemistry also extends to organic synthesis, where silyl (B83357) ethers are commonly used as protecting groups for alcohols. Furthermore, organosilicon reagents play crucial roles in various coupling reactions and as reducing agents. The ability of silicon to have higher coordination numbers also leads to the formation of hypervalent silicon compounds, which are important in mechanistic studies and as reactive intermediates. elte.hu

Structural Characteristics and Chemical Bonding of Dichloro(phenyl)(propan-2-yl)silane

This compound is a specific organosilicon compound that belongs to the class of chlorosilanes. Its structure consists of a central silicon atom bonded to two chlorine atoms, a phenyl group, and an isopropyl (propan-2-yl) group.

The silicon atom in this compound is tetravalent with a tetrahedral geometry. The silicon-carbon (Si-C) bonds are longer and weaker than typical carbon-carbon (C-C) bonds. encyclopedia.pub The Si-C bond is also polarized towards the more electronegative carbon atom. encyclopedia.pub The silicon-chlorine (Si-Cl) bonds are highly reactive and susceptible to nucleophilic attack, which is a key feature of the chemistry of chlorosilanes. This reactivity allows for the facile substitution of the chlorine atoms, making compounds like this compound valuable synthetic intermediates.

General Properties of Related Phenyl-Alkyl-Dichlorosilanes
PropertyValue/DescriptionReference
General FormulaR(R')SiCl2General Knowledge
BondingCovalent, with polar Si-Cl bonds encyclopedia.pub
Geometry at SiliconTetrahedral encyclopedia.pub
ReactivityThe Si-Cl bonds are susceptible to hydrolysis and nucleophilic substitution. wikipedia.org

Overview of Research Trajectories for Chlorosilanes

Research involving chlorosilanes is a dynamic and expanding field, driven by their critical role as precursors to a vast range of silicon-containing materials and molecules.

A primary research trajectory for chlorosilanes is their use in the production of polysilicon, a key material in the semiconductor and solar energy industries. The synthesis and purification of chlorosilanes are central to obtaining high-purity silicon. acs.org Another significant area of research is the development of new and more environmentally friendly production processes for chlorosilanes. datainsightsmarket.com

In the realm of materials science, chlorosilanes are extensively used for surface modification. They can react with hydroxyl groups on surfaces like glass and silica (B1680970) to form stable siloxane bonds, thereby altering the surface properties to be hydrophobic, adhesive, or biocompatible. acs.org This has applications in coatings, composites, and biomedical devices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

790234-74-1

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

dichloro-phenyl-propan-2-ylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

FGWXDFWPKXPWND-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for Dichloro Phenyl Propan 2 Yl Silane

Direct Synthesis Approaches to Organodichlorosilanes

The direct synthesis, often referred to as the Müller-Rochow process, stands as a cornerstone of industrial organosilane production. mdpi.com This process typically involves the reaction of an organic halide with elemental silicon at elevated temperatures in the presence of a catalyst. encyclopedia.pub For the synthesis of Dichloro(phenyl)(propan-2-yl)silane, this would conceptually involve the co-reaction of chlorobenzene (B131634) and 2-chloropropane (B107684) with silicon.

The fundamental reaction in the direct synthesis of organochlorosilanes involves the cleavage of a carbon-halogen bond in a halogenated organic precursor and the formation of a silicon-carbon bond. uiowa.edu In the context of producing this compound, a mixture of chlorobenzene and 2-chloropropane would be passed over a bed of silicon metal.

Si + C₆H₅Cl + (CH₃)₂CHCl → (C₆H₅)((CH₃)₂CH)SiCl₂

However, the direct synthesis is rarely this straightforward and typically yields a mixture of products. The primary products from the reaction of chlorobenzene with silicon are diphenyldichlorosilane and phenyltrichlorosilane. researchgate.net Similarly, the reaction with 2-chloropropane would be expected to produce di(propan-2-yl)dichlorosilane and (propan-2-yl)trichlorosilane. Achieving a high selectivity for the mixed-substituent silane (B1218182), this compound, presents a significant synthetic challenge.

The efficiency and selectivity of the direct synthesis are critically dependent on the catalytic system employed. Copper is the most widely used catalyst for this process. mdpi.com

The role of the copper catalyst is multifaceted. It is believed to form a copper-silicon alloy on the surface of the silicon particles. This active mass facilitates the reaction with the organic halide. A key mechanistic proposal involves the formation of surface silylene intermediates (SiCl₂). These highly reactive species can then insert into the C-Cl bonds of the organic halides.

Recent studies on copper-catalyzed reactions have also highlighted the formation of organocopper intermediates, which can play a pivotal role in the transfer of the organic group to the silicon center. nih.govntu.edu.sg The interaction between copper chloride and silicon is complex and is considered to initiate the reaction, leading to the formation of copper nanoparticles which are the active catalytic species. mdpi.com

To enhance the reaction rate and, more importantly, to control the selectivity towards a specific organodichlorosilane, various co-catalysts or "promoters" are often added to the reaction mixture. researchgate.net For the synthesis of methylchlorosilanes, zinc, tin, and aluminum have been investigated as promoters. uiowa.edu It is suggested that these promoters can form alloys with copper, influencing the electronic properties and surface morphology of the catalyst. uiowa.edu

For the synthesis of phenylchlorosilanes, the addition of co-catalysts is also recommended to improve the yield. researchgate.net The choice of promoter can significantly impact the product distribution. For instance, in some systems, zinc has been observed to act as a methylating agent, which would be an undesirable side reaction in the present synthesis. mdpi.com The reaction temperature and the composition of the gaseous phase are also critical parameters that must be carefully controlled to optimize the formation of the desired product. researchgate.netresearchgate.net

The table below summarizes the key components and conditions in the direct synthesis of organodichlorosilanes.

Component/ConditionRole/Effect
Silicon Metal Primary source of silicon atoms.
Organic Halides Provide the organic substituents (e.g., chlorobenzene, 2-chloropropane).
Copper Catalyst Facilitates the reaction, forming active copper-silicon alloys.
Co-catalysts (Promoters) Enhance reaction rate and selectivity (e.g., Zn, Sn, Al). uiowa.edu
Temperature Critical for reaction initiation and progression; typically high. researchgate.net
Inert Gas (e.g., Nitrogen) Used as a diluent and fluidizing agent. researchgate.net

Catalytic Systems for Organodichlorosilane Formation

Ligand Exchange and Functionalization Strategies for this compound Precursors

An alternative to the direct synthesis of the target molecule is a stepwise approach involving the functionalization of a pre-formed silane. This often provides a more controlled and selective route to asymmetrically substituted silanes.

Halogen-exchange reactions are a common method for modifying the reactivity of a silicon center. For instance, a more reactive halide, such as an iodide, can be introduced to facilitate subsequent nucleophilic substitution. While not a direct route to forming the C-Si bonds of this compound, it is a relevant functionalization strategy for related compounds.

A more direct functionalization approach involves the reaction of a silicon tetrahalide or an organotrichlorosilane with an organometallic reagent, such as a Grignard or organolithium reagent. For the synthesis of this compound, one could envision a two-step process:

Reaction of Silicon Tetrachloride with a Phenyl Grignard Reagent: SiCl₄ + C₆H₅MgBr → C₆H₅SiCl₃ + MgBrCl

Reaction of Phenyltrichlorosilane with an Isopropyl Grignard Reagent: C₆H₅SiCl₃ + (CH₃)₂CHMgBr → (C₆H₅)((CH₃)₂CH)SiCl₂ + MgBrCl

Careful control of stoichiometry and reaction conditions is crucial to prevent over-alkylation or -arylation, which would lead to the formation of undesired di- and tri-substituted products. The use of less reactive organometallic reagents or carrying out the reaction at low temperatures can help to improve the selectivity for the desired dichlorosilane (B8785471).

The following table outlines the reactants and expected products in a Grignard-based synthesis of this compound.

Reactant 1Reactant 2Expected Product
Silicon Tetrachloride (SiCl₄)Phenylmagnesium Bromide (C₆H₅MgBr)Phenyltrichlorosilane (C₆H₅SiCl₃)
Phenyltrichlorosilane (C₆H₅SiCl₃)Isopropylmagnesium Bromide ((CH₃)₂CHMgBr)This compound

Introduction of Phenyl and Isopropyl Moieties via Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

The synthesis of this compound often involves the sequential introduction of phenyl and isopropyl groups onto a silicon tetrachloride or trichlorosilane (B8805176) precursor. This is typically achieved through the use of powerful organometallic nucleophiles, namely Grignard reagents and organolithium compounds. These reagents readily attack the electrophilic silicon center, displacing chloride ions to form new silicon-carbon bonds. orgsyn.orgwikipedia.org

Grignard Reagents:

The Grignard reaction is a well-established and versatile method for forming silicon-carbon bonds. gelest.com In the context of synthesizing this compound, the process can be conceptualized in a stepwise manner. First, phenylmagnesium bromide (PhMgBr) is reacted with silicon tetrachloride (SiCl4). The highly nucleophilic phenyl group attacks the silicon atom, displacing one chloride ion to form trichloro(phenyl)silane. Subsequently, isopropylmagnesium chloride (i-PrMgCl) is introduced to the reaction mixture. This second Grignard reagent then displaces another chloride ion from the trichloro(phenyl)silane intermediate to yield the desired this compound.

Alternatively, the order of addition can be reversed, with isopropylmagnesium chloride reacting first with silicon tetrachloride, followed by the addition of phenylmagnesium bromide. The choice of reaction sequence can be influenced by factors such as the relative reactivity of the Grignard reagents and the desired purity of the final product. Careful control of stoichiometry is crucial to minimize the formation of undesired byproducts, such as tetra-substituted silanes or incompletely substituted chlorosilanes. acs.org The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion and facilitates the formation and reactivity of the Grignard reagent. gelest.comacs.org

Organolithium Compounds:

Organolithium reagents, such as phenyllithium (B1222949) (PhLi) and isopropyllithium (B161069) (i-PrLi), are generally more reactive than their Grignard counterparts. orgsyn.org This heightened reactivity can lead to faster reaction times but may also result in a lower degree of selectivity, increasing the likelihood of over-substitution. orgsyn.orgwikipedia.org The synthetic strategy using organolithium reagents mirrors that of Grignard reagents, involving the sequential addition of the organolithium species to a silicon halide precursor. wikipedia.org

For instance, phenyllithium can be added to silicon tetrachloride to generate trichloro(phenyl)silane. This intermediate is then treated with isopropyllithium to afford this compound. Due to their high reactivity, these reactions are often conducted at low temperatures to control the reaction rate and improve selectivity. wikipedia.org The choice between Grignard and organolithium reagents often depends on the specific requirements of the synthesis, including desired reaction speed, selectivity, and tolerance of functional groups on the organic moieties. orgsyn.orgsigmaaldrich.com

A summary of the organometallic reagents used is presented in the table below.

Reagent TypeSpecific ReagentRole in Synthesis
Grignard ReagentPhenylmagnesium Bromide (PhMgBr)Introduction of the phenyl group
Grignard ReagentIsopropylmagnesium Chloride (i-PrMgCl)Introduction of the isopropyl group
Organolithium CompoundPhenyllithium (PhLi)Introduction of the phenyl group
Organolithium CompoundIsopropyllithium (i-PrLi)Introduction of the isopropyl group

Nucleophilic Substitution Reactions at Silicon Centers

The formation of this compound via organometallic reagents is a prime example of nucleophilic substitution at a silicon center. libretexts.org In this reaction, the carbon atom of the organometallic reagent (the nucleophile) attacks the electrophilic silicon atom of the chlorosilane, leading to the displacement of a chloride ion (the leaving group). orgsyn.orglibretexts.org

The mechanism of nucleophilic substitution at silicon can differ from the well-known SN2 mechanism at carbon. libretexts.org While the SN2 reaction at carbon proceeds through a five-coordinate transition state, reactions at silicon often involve a stable or transient five-coordinate intermediate, a trigonal bipyramidal structure. ic.ac.ukfigshare.com This intermediate can then undergo pseudorotation before the leaving group departs, which can lead to either retention or inversion of configuration at the silicon center. ic.ac.uk However, for simple alkyl and aryl substitutions on chlorosilanes, the reaction generally proceeds with inversion of configuration. ic.ac.uk

The reactivity of the silicon center is influenced by the substituents already attached to it. Electron-withdrawing groups, such as chlorine, increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, bulky organic groups can sterically hinder the approach of the nucleophile. figshare.com

Hydrolysis and Condensation Mechanisms of this compound

This compound is highly susceptible to hydrolysis, a reaction with water that initiates the formation of various silicon-containing structures. acs.orglibretexts.org This process is rarely a simple one-step reaction and often leads to a complex mixture of products through subsequent condensation reactions. wikipedia.orgfrontiersin.org

Pathways to Silanols and Siloxane Oligomers/Polymers

The initial step in the hydrolysis of this compound is the nucleophilic attack of a water molecule on the silicon atom, displacing a chloride ion to form a silanol (B1196071), specifically (phenyl)(propan-2-yl)silanediol. acs.orglibretexts.org This reaction produces hydrochloric acid as a byproduct. libretexts.org The reaction can be represented as:

C6H5(CH3)2CHSiCl2 + 2H2O → C6H5(CH3)2CHSi(OH)2 + 2HCl

The resulting silanediol (B1258837) is often unstable and readily undergoes condensation reactions with other silanol molecules or with unreacted dichlorosilane. wikipedia.org In a condensation reaction, a molecule of water is eliminated, and a stable silicon-oxygen-silicon (Si-O-Si) linkage, known as a siloxane bond, is formed. acs.orgwikipedia.org

This condensation process can lead to the formation of a variety of structures, including:

Linear Oligomers: Short chains of repeating siloxane units.

Cyclic Oligomers: Ring structures formed by the intramolecular condensation of a silanediol or the intermolecular condensation of several silanol units. acs.org

Polymers: High-molecular-weight chains or cross-linked networks, commonly known as silicones. libretexts.org

The structure of the final product is highly dependent on the reaction conditions, such as the concentration of water, temperature, and the presence of catalysts. acs.orglibretexts.org

Role of Acidic, Basic, and Organocatalytic Conditions in Hydrolysis Kinetics

The rate and outcome of the hydrolysis and condensation of this compound are significantly influenced by the pH of the reaction medium and the presence of catalysts. mdpi.comresearchgate.net

Acidic Conditions:

Under acidic conditions, the hydrolysis reaction is catalyzed by the protonation of a chlorine atom, making it a better leaving group. This accelerates the initial formation of the silanol. The subsequent condensation reaction is also acid-catalyzed. A protonated silanol is more electrophilic and thus more susceptible to nucleophilic attack by another silanol molecule. acs.org

Basic Conditions:

In basic media, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion (OH-), a stronger nucleophile than water, on the silicon atom. The condensation reaction is also base-catalyzed. A silanol is deprotonated to form a silanolate anion (R2Si-O-), which is a potent nucleophile that can readily attack another silanol molecule. wikipedia.org

Organocatalytic Conditions:

Various organocatalysts can also be employed to control the hydrolysis and condensation reactions. For instance, Lewis bases such as amines or phosphines can activate the silicon center towards nucleophilic attack. Certain metal complexes can also catalyze these transformations, offering pathways to specific oligomeric or polymeric structures. nih.gov The choice of catalyst can influence the selectivity of the reaction, favoring the formation of either linear or cyclic products. frontiersin.org

The influence of different catalytic conditions on the hydrolysis and condensation process is summarized in the table below.

ConditionMechanism of ActionEffect on Reaction
AcidicProtonation of leaving groups and silanolsAccelerates both hydrolysis and condensation
BasicFormation of highly nucleophilic hydroxide and silanolate ionsAccelerates both hydrolysis and condensation
OrganocatalyticActivation of the silicon center or facilitation of proton transferCan provide greater control and selectivity over the products

Investigation of Silicon-Carbon Bond Formation and Cleavage Mechanisms in this compound Synthesis

The stability of the silicon-carbon bond is a key feature of organosilicon compounds. lkouniv.ac.in However, under certain conditions, this bond can be formed and cleaved, processes that are fundamental to the synthesis and reactivity of molecules like this compound.

Silicon-Carbon Bond Formation:

As discussed in section 2.2.2, the primary method for forming the Si-C bonds in this compound is through the reaction of a chlorosilane with an organometallic reagent. orgsyn.orggelest.com The mechanism involves nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic silicon atom. wiley-vch.de The strength and polarity of the Si-C bond are influenced by the substituents on both the silicon and carbon atoms.

Silicon-Carbon Bond Cleavage:

While generally stable, the silicon-carbon bond can be cleaved under specific conditions. nih.govle.ac.uk This cleavage can occur through several mechanisms:

Electrophilic Cleavage: Strong electrophiles can attack the carbon atom of the Si-C bond, particularly if the carbon is part of an aryl or vinyl group. The silicon atom is then displaced. nih.govnih.gov

Nucleophilic Cleavage: Certain nucleophiles can attack the silicon atom, leading to the cleavage of a Si-C bond. This is often facilitated by the presence of electron-withdrawing groups on the carbon atom. le.ac.uk

Rearrangement Reactions: In some cases, organosilanes can undergo intramolecular rearrangements where a group migrates from carbon to silicon or vice versa. le.ac.uk

For this compound, the phenyl-silicon bond is generally more susceptible to cleavage than the isopropyl-silicon bond due to the electronic nature of the phenyl group. acs.org Understanding the mechanisms of Si-C bond formation and cleavage is crucial for designing efficient synthetic routes and for predicting the reactivity of the target compound. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of Dichloro Phenyl Propan 2 Yl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Dichloro(phenyl)(propan-2-yl)silane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling patterns reveal the connectivity between neighboring atoms.

In the ¹H NMR spectrum of a related compound, dichlorodiphenylsilane, the phenyl protons exhibit complex multiplets in the aromatic region, typically between δ 7.3 and 7.8 ppm. chemicalbook.com For this compound, the phenyl protons would show a similar pattern. The isopropyl group would present a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃), with the exact chemical shifts influenced by the silicon atom.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl group would appear in the aromatic region (typically δ 125-140 ppm). rsc.org The methine and methyl carbons of the isopropyl group would have distinct chemical shifts in the aliphatic region, providing unambiguous evidence for the presence of this substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Phenyl Protons7.4 - 7.8128 - 135Multiplet
Isopropyl CH1.5 - 2.020 - 30Septet
Isopropyl CH₃1.0 - 1.315 - 20Doublet

Note: The data in this table is predicted based on analogous compounds and general principles of NMR spectroscopy.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For chlorosilanes, the ²⁹Si NMR chemical shifts are typically found in a specific range. researchgate.net In this compound, the presence of two chlorine atoms, a phenyl group, and an isopropyl group would result in a characteristic ²⁹Si chemical shift that confirms the coordination state and substitution pattern at the silicon center. The expected chemical shift would provide valuable data for comparing with other organosilanes. rsc.org

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. These would include Si-Cl stretching vibrations, typically in the region of 450-600 cm⁻¹. The presence of the phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The isopropyl group would exhibit C-H stretching and bending vibrations. nist.govthermofisher.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and Si-C bonds, which may be weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Si-ClStretching450 - 600
Phenyl C-HStretching3000 - 3100
Phenyl C=CStretching1400 - 1600
Isopropyl C-HStretching2850 - 3000
Si-CStretching600 - 800

Note: The data in this table is based on characteristic vibrational frequencies for these functional groups.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles. This would allow for a detailed understanding of the molecular geometry around the tetrahedral silicon atom and the conformation of the phenyl and isopropyl groups. While a specific crystal structure for this compound is not publicly available, data from related structures, such as dichlorodiphenylsilane, can provide insights into the expected bond parameters. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides structural information. Common fragmentation pathways for organosilanes include the loss of substituents from the silicon atom. researchgate.net For this compound, one would expect to observe fragment ions corresponding to the loss of a chlorine atom, the isopropyl group, or the phenyl group. Analysis of these fragments helps to confirm the structure of the parent molecule. nist.govnist.gov

Computational Chemistry and Theoretical Investigations of Dichloro Phenyl Propan 2 Yl Silane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like Dichloro(phenyl)(propan-2-yl)silane. DFT methods are employed to predict a wide array of molecular properties, from optimized geometries to reactivity indices, providing a foundational understanding of the compound's chemical nature.

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of this compound. nih.govnih.gov These calculations would reveal the tetrahedral geometry around the central silicon atom and the preferred orientation of the phenyl and propan-2-yl groups.

Conformational analysis, which involves exploring the potential energy surface of the molecule by rotating its flexible bonds, is crucial for identifying the most stable conformer. For this compound, this would primarily involve the rotation around the Si-C(phenyl) and Si-C(propan-2-yl) bonds. The results of such an analysis would indicate the rotational barriers and the relative energies of different conformers, providing insight into the molecule's flexibility.

Illustrative Data Table: Predicted Geometric Parameters for this compound

ParameterPredicted Value
Bond Lengths (Å)
Si-Cl2.05
Si-C(phenyl)1.87
Si-C(propan-2-yl)1.89
C-H(phenyl)1.08
C-C(phenyl)1.40
C-C(propan-2-yl)1.54
C-H(propan-2-yl)1.09
Bond Angles (degrees)
Cl-Si-Cl108.5
Cl-Si-C(phenyl)109.0
Cl-Si-C(propan-2-yl)109.5
C(phenyl)-Si-C(propan-2-yl)111.0
Si-C-C(phenyl)121.0
Si-C-C(propan-2-yl)112.0

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. fiveable.mewikipedia.orgyoutube.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the phenyl group, which is the most electron-rich part of the molecule. The LUMO is likely to be centered on the silicon atom and the Si-Cl bonds, reflecting the electropositive nature of silicon and the electronegativity of the chlorine atoms. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability.

Reactivity descriptors derived from DFT, such as Fukui functions, provide a more quantitative measure of local reactivity. ucsb.edu These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would likely confirm that the silicon atom is the primary electrophilic site, while specific carbon atoms in the phenyl ring are the most probable nucleophilic sites.

Illustrative Data Table: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)Localization
HOMO Energy -8.5Phenyl ring
LUMO Energy -1.2Si-Cl bonds, Si atom
HOMO-LUMO Gap 7.3-

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the Lewis-like bonding structure of a molecule and the nature of its intramolecular and intermolecular interactions. nih.govutexas.edu NBO analysis of this compound would provide insights into the hybridization of the atoms, the natural atomic charges, and the delocalization of electron density through hyperconjugative interactions.

The analysis would confirm the sp3 hybridization of the silicon atom and the sp2 hybridization of the carbon atoms in the phenyl ring. The natural atomic charges would show a significant positive charge on the silicon atom and negative charges on the chlorine atoms, reflecting the polarity of the Si-Cl bonds. The phenyl and propan-2-yl groups would have a smaller net charge.

Illustrative Data Table: NBO Analysis Results for this compound

AtomNatural Charge (e)Hybridization
Si+1.2sp³
Cl-0.6-
C (phenyl, ipso)-0.2sp²
C (propan-2-yl, central)-0.1sp³

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. AIM analysis of this compound would characterize the nature of the chemical bonds by analyzing the properties of the bond critical points (BCPs). For example, the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the Si-C and Si-Cl bonds would reveal their covalent and ionic character. The Si-Cl bonds are expected to exhibit a higher degree of ionic character compared to the Si-C bonds.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound and its interactions with other molecules over time. nsf.govrsc.orgrsc.org MD simulations model the movement of atoms based on a force field, which describes the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations could be used to study its conformational dynamics in the gas phase or in a solvent. These simulations would provide information on the flexibility of the molecule, the time scales of conformational changes, and the average distribution of different conformers.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate how they pack in the condensed phase and the nature of the intermolecular forces that govern their interactions. These simulations can also be used to study the interaction of this compound with other molecules, such as solvents or reactants, providing insights into its solvation properties and reactivity in a complex environment.

Theoretical Studies on Silicon-Carbon and Silicon-Halogen Bond Energetics and Stability

Theoretical calculations can provide valuable data on the strength and stability of the chemical bonds within this compound. The bond dissociation energy (BDE) is a key measure of bond strength, and it can be calculated using high-level quantum chemical methods.

For this compound, the BDEs of the Si-C and Si-Cl bonds are of particular interest. Theoretical studies on related organosilicon compounds have shown that Si-C bonds are generally weaker than C-C bonds, while Si-Cl bonds are quite strong. utexas.edugelest.comwiredchemist.com Calculations for this compound would likely confirm these trends. The presence of the electron-withdrawing chlorine atoms on the silicon center can influence the strength of the Si-C bonds.

Understanding the bond energetics is crucial for predicting the thermal stability of the molecule and the likely pathways for its decomposition. For example, a lower BDE for the Si-C bond compared to the Si-Cl bond would suggest that under thermal stress, cleavage of the Si-C bond is more likely to occur.

Illustrative Data Table: Theoretical Bond Dissociation Energies (BDE) for this compound

BondBDE (kJ/mol)
Si-C(phenyl)360
Si-C(propan-2-yl)350
Si-Cl470
C-H(phenyl)430
C-H(propan-2-yl)410

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

The primary approach for these predictions is Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size. researchgate.net The process begins with the optimization of the molecule's three-dimensional geometry in a simulated gaseous phase. This step is crucial as the accuracy of all subsequent spectroscopic predictions is highly dependent on the correctness of the optimized structure. A popular and effective functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p), which provides a robust description of the electronic structure. researchgate.netnih.gov

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This not only confirms that the structure is at a true energy minimum but also yields a wealth of spectroscopic information.

Vibrational Spectroscopy (IR and Raman)

The frequency calculation directly provides the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra. These calculated frequencies often have a systematic deviation from experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor specific to the level of theory used.

The predicted vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C=C, Si-C, and Si-Cl bonds. For instance, the characteristic Si-Cl stretching vibrations would be expected in a specific region of the spectrum, and their theoretical prediction can confirm their assignment in an experimental spectrum. A detailed assignment is often facilitated by visualizing the atomic displacements for each vibrational mode and by considering the Potential Energy Distribution (PED). nih.gov

Illustrative Data Table for Predicted Vibrational Frequencies Disclaimer: The following table is a hypothetical representation of predicted vibrational frequencies for this compound for illustrative purposes, as specific published data is unavailable.

Table 1: Illustrative Predicted Vibrational Frequencies
Predicted Frequency (cm⁻¹) (Scaled) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2980-2900 Strong Aliphatic C-H stretch
~1600-1580 Medium Aromatic C=C stretch
~1100 Strong Si-Phenyl stretch
~600-500 Strong Si-Cl stretch
~700 Medium C-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, typically using the same DFT functional and basis set as the geometry optimization. researchgate.net The calculations provide the absolute magnetic shielding tensors for each nucleus. To obtain the chemical shifts that are comparable to experimental data, these absolute values are referenced against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

These predicted NMR spectra are highly valuable for assigning signals in complex experimental spectra and for studying conformational effects on chemical shifts.

Illustrative Data Table for Predicted NMR Chemical Shifts Disclaimer: The following table is a hypothetical representation of predicted NMR chemical shifts for this compound for illustrative purposes, as specific published data is unavailable.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
Atom Predicted ¹³C Chemical Shift (ppm) Atom Group Predicted ¹H Chemical Shift (ppm)
Phenyl C (ipso) ~135 Phenyl H (ortho) ~7.8
Phenyl C (ortho) ~134 Phenyl H (meta) ~7.5
Phenyl C (meta) ~129 Phenyl H (para) ~7.6
Phenyl C (para) ~132 Isopropyl CH ~2.5
Isopropyl CH ~25 Isopropyl CH₃ ~1.2
Isopropyl CH₃ ~17

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net This calculation, performed on the optimized ground-state geometry, yields the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths for the electronic transitions. These transitions typically involve the promotion of an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. For a molecule like this compound, the predicted transitions would likely be of the π → π* type, associated with the phenyl ring. The calculations can also be performed in the presence of a solvent model to account for solvatochromic shifts.

Illustrative Data Table for Predicted UV-Vis Absorption Disclaimer: The following table is a hypothetical representation of predicted UV-Vis absorption for this compound for illustrative purposes, as specific published data is unavailable.

Table 3: Illustrative Predicted UV-Vis Absorption Data (in gas phase)
Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
~4.8 ~258 ~0.02 HOMO → LUMO (π → π*)
~5.5 ~225 ~0.5 HOMO-1 → LUMO (π → π*)

Applications of Dichloro Phenyl Propan 2 Yl Silane in Polymer Science and Catalysis

Utilization as a Monomer or Co-monomer in Polymerization Reactions

Dichloro(phenyl)(propan-2-yl)silane can serve as a fundamental building block in the synthesis of a wide range of polymeric structures. The two chlorine atoms provide reactive sites for polymerization, while the phenyl and propan-2-yl groups influence the properties of the resulting polymer.

While dichlorosilanes are not typically incorporated into polymer chains via traditional free-radical polymerization of vinyl monomers, their derivatives can be. For instance, if the phenyl or isopropyl group were to be functionalized with a vinyl group, the resulting vinylsilane could participate in free-radical polymerization. The silicon-containing moiety would then be incorporated into the polymer chain, imparting specific properties such as increased thermal stability or altered surface characteristics.

A significant application of dichlorosilanes, including by extension this compound, is their role as crosslinking agents for various polymers. sinosil.comspecialchem.com The process generally involves the hydrolysis of the this compound in the presence of a polymer with reactive hydroxyl or other functional groups. The hydrolysis of the Si-Cl bonds results in the formation of silanol (B1196071) groups (Si-OH), which can then condense with each other or with the functional groups on the polymer chains to form stable siloxane (Si-O-Si) or other crosslinks. sinosil.comwikipedia.org This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the polymer network. evonik.com

Table 1: General Characteristics of Silane (B1218182) Crosslinking Systems

Property Description
Crosslinking Mechanism Hydrolysis of chlorosilyl groups to silanols, followed by condensation to form siloxane bridges. wikipedia.org
Resulting Bond Formation of durable Si-O-Si crosslinks. sinosil.com
Improved Properties Enhanced thermal stability, mechanical strength, and resistance to weathering and chemicals. evonik.com

| Curing Conditions | Typically occurs in the presence of moisture. wikipedia.org |

This compound is a potential precursor for the synthesis of silyl-modified polymers (SMPs). wikipedia.org SMPs are polymers that have silyl (B83357) groups at their chain ends. These polymers are known for their use in high-performance adhesives and sealants. google.com The synthesis can involve the reaction of the dichlorosilane (B8785471) with a difunctional polymer, leading to a polymer chain capped with a chlorosilyl group. Subsequent hydrolysis and condensation reactions, often in the presence of moisture, lead to the curing of the polymer into a crosslinked network. wikipedia.org The phenyl and isopropyl groups on the silicon atom would influence the compatibility of the silane with the polymer backbone and the final properties of the cured material, such as its elasticity and adhesion. specialchem.com

Precursor in the Synthesis of Advanced Organosilicon Materials

The reactivity of this compound makes it a valuable starting material for the creation of more complex and tailored organosilicon compounds.

By reacting this compound with various diols or other difunctional organic molecules, it is possible to synthesize a range of tailored siloxane precursors. These precursors, which contain both organic and inorganic components, are key to the development of organic-inorganic hybrid materials. The properties of these hybrid materials can be finely tuned by the choice of the organic linker and the substituents on the silicon atom. The phenyl group, for instance, can enhance the thermal stability and refractive index of the final material.

In organic synthesis, this compound can be used to introduce a phenyl(propan-2-yl)silyl moiety into a molecule. This can be achieved through reactions with organometallic reagents such as Grignard or organolithium compounds. The resulting organosilane can then be used as a versatile building block for the construction of more complex organic molecules. The silyl group can act as a protecting group or can be transformed into other functional groups, providing a powerful tool for synthetic chemists.

Table 2: Mentioned Compound Names

Compound Name
This compound
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane
Trichloro(dichlorophenyl)silane
Silanol
Siloxane
Grignard reagents

Catalytic Activity and Ligand Precursor Role

The utility of organosilicon compounds in catalysis is a rapidly expanding field of study, with applications ranging from homogeneous to heterogeneous systems. This compound, with its combination of a phenyl group, a sterically influential isopropyl group, and reactive chloro substituents, presents as a promising but as-yet underexplored precursor in the design of novel catalytic systems. While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in the formation of metal-silane complexes and as a foundational scaffold for ligand design.

The formation of metal-silane complexes is a critical step in many catalytic cycles, particularly in reactions such as hydrosilylation. In this process, a metal center activates the Si-H bond of a hydrosilane, leading to the formation of a metal-silyl intermediate. While this compound does not possess a Si-H bond for direct oxidative addition, its chloro groups provide a reactive handle for the synthesis of more complex organosilanes that can participate in catalysis.

For instance, the chloro-substituents can be readily displaced by nucleophiles to introduce a variety of functionalities, including those bearing Si-H bonds. These modified silanes can then react with metal precursors to form catalytically active species. The general mechanism for the activation of a Si-H bond by a metal center (M) can be depicted as:

LnM + R3Si-H → LnM(H)(SiR3)

This oxidative addition is a key step in many catalytic hydrosilylation reactions. The nature of the R groups on the silane, which in the case of derivatives of this compound would include the phenyl and isopropyl groups, can significantly influence the stability and reactivity of the resulting metal-silyl intermediate. The phenyl group can participate in electronic interactions with the metal center, while the isopropyl group provides steric bulk that can influence the selectivity of the catalytic reaction.

While direct examples involving this compound are scarce, related studies on phenyl- and isopropyl-containing silanes highlight their potential. For example, isopropoxy(phenyl)silane (B13348908) has been identified as an efficient reductant in metal-catalyzed hydrogen atom transfer reactions, underscoring the catalytic relevance of the phenyl and isopropoxy moieties. This suggests that derivatives of this compound, upon conversion to their corresponding hydrides or other reactive forms, could serve as valuable precursors to catalytically active metal-silane complexes.

Table 1: Illustrative Examples of Metal-Silane Complexes in Catalysis (Analogous Systems)

Metal CenterSilane Precursor (Analogous)Resulting Complex TypeCatalytic Application
PlatinumTriethoxysilanePlatinum-silylHydrosilylation of alkenes
RhodiumDiphenylsilaneRhodium-silylHydrosilylation of ketones
Iridium1,2-bis(diphenylphosphino)ethaneIridium-silyl pincerDehydrogenative silylation
CobaltPhenylsilaneCobalt-silylHydrosilylation of alkynes

The development of new ligands is a cornerstone of modern catalysis, enabling control over reactivity, selectivity, and stability of metal complexes. The bifunctional nature of this compound makes it an intriguing scaffold for the synthesis of novel ligands for both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis:

In homogeneous catalysis, the this compound molecule can be functionalized by replacing the chloro atoms with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs). This would result in bidentate or pincer-type ligands where the silicon atom acts as a central anchor. The phenyl and isopropyl groups would remain attached to the silicon, allowing for the fine-tuning of the steric and electronic properties of the resulting ligand.

For example, reaction with two equivalents of a lithiated phosphine (B1218219) could yield a P-Si-P type pincer ligand. The steric bulk of the isopropyl group and the electronic influence of the phenyl group would be directly transmitted to the metal center upon coordination. Such ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and hydrosilylation. Research on silyl pincer ligands has demonstrated their potential in stabilizing reactive metal centers and promoting challenging catalytic transformations.

Heterogeneous Catalysis:

For heterogeneous catalysis, this compound can be used to functionalize the surface of solid supports, such as silica (B1680970) or alumina. The chloro groups can react with surface hydroxyl groups to form stable covalent bonds, immobilizing the phenyl(isopropyl)silyl moiety onto the support. This functionalized support can then be used in several ways:

As a platform for catalyst immobilization: The phenyl group can be further functionalized to anchor a catalytically active metal complex. This approach prevents leaching of the catalyst into the reaction medium, facilitating catalyst separation and recycling.

To modify the surface properties of the support: The introduction of the hydrophobic phenyl and isopropyl groups can alter the surface polarity of the support, which can influence the adsorption of reactants and the selectivity of the catalytic process.

As a precursor to supported catalysts: The immobilized silyl group can be chemically transformed to generate catalytically active sites directly on the surface.

The use of organosilanes for the functionalization of mesoporous silica to create heterogeneous catalysts is a well-established strategy. While specific studies employing this compound are not prominent, the principles of surface modification and catalyst heterogenization are directly applicable.

Table 2: Potential Ligand Architectures Derived from this compound

Ligand TypePotential Coordinating GroupsTarget Catalytic ApplicationSupport Material (for Heterogeneous)
Bidentate2 x DiphenylphosphinoCross-coupling reactions-
Pincer (P-Si-P)2 x Di-tert-butylphosphinoDehydrogenation-
Bidentate2 x PyridylOxidation reactions-
Surface Modifier-Selective adsorptionMesoporous Silica (e.g., MCM-41, SBA-15)
Supported LigandFunctionalized Phenyl GroupAsymmetric CatalysisAlumina

This table illustrates potential ligand designs based on the this compound scaffold, as direct examples are not widely reported.

Perspectives and Future Research Directions

Development of Sustainable and Green Synthetic Routes for Dichloro(phenyl)(propan-2-yl)silane

The traditional synthesis of organochlorosilanes often involves processes that are not environmentally benign. mdpi.com Future research will likely prioritize the development of "green" synthetic pathways for producing this compound. This aligns with the broader trend in the chemical industry to adopt more sustainable practices. ejcmpr.comnih.govrsc.org

Key research directions may include:

Catalytic Hydrosilylation: The use of transition-metal catalyzed hydrosilylation presents a highly atom-economical route for the formation of silicon-carbon bonds. mdpi.comnih.govmdpi.com Research into novel, earth-abundant metal catalysts (e.g., iron, cobalt) could offer alternatives to precious metal catalysts like platinum, reducing both cost and environmental impact. mdpi.comnih.gov The direct reaction of a suitable hydrosilane with isopropenylbenzene, for instance, could provide a more direct and efficient synthesis.

Chlorine-Free Routes: A significant goal in green silicon chemistry is the development of chlorine-free synthetic methods. mdpi.com This could involve the direct reaction of elemental silicon with appropriate organic precursors in the presence of a catalyst. While challenging, success in this area would eliminate the production of corrosive byproducts like hydrogen chloride. mdpi.com

Use of Greener Solvents and Reagents: Future synthetic protocols will likely focus on the use of less hazardous solvents and reagents. mdpi.com This could involve exploring solvent-free reaction conditions or the use of bio-based solvents. The principles of green chemistry, such as waste prevention and energy efficiency, will be central to these developments. nih.gov

A comparative table of potential synthetic routes is presented below:

Synthetic RoutePotential AdvantagesPotential Challenges
Traditional Grignard Route Well-established methodologyUse of reactive organometallic reagents, solvent waste
Catalytic Hydrosilylation High atom economy, milder conditionsCatalyst cost and removal, regioselectivity control
Direct Process Potential for chlorine-free synthesisHigh temperatures and pressures required, catalyst development

Exploration of Novel Reactivity Pathways and Transformations of this compound

The two chlorine atoms on the silicon center of this compound make it a versatile precursor for a wide range of derivatives. While reactions with simple nucleophiles are expected, future research will likely explore more complex and novel transformations.

Controlled Hydrolysis and Condensation: The hydrolysis of the Si-Cl bonds leads to the formation of silanols, which can then undergo condensation to form siloxanes. wikipedia.orgsigmaaldrich.com Controlling the extent of this process could lead to the synthesis of well-defined oligomers and polymers with specific structures and properties.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions involving organosilicon compounds are a powerful tool for carbon-carbon bond formation. sigmaaldrich.com Investigating the participation of this compound and its derivatives in such reactions could open up new avenues for the synthesis of complex organic molecules.

Reductive Silylation: The use of silylating agents in reductive processes is an area of active research. msu.edu Exploring the potential of this compound in such transformations could lead to the development of new synthetic methodologies.

Reactions at the Isopropyl and Phenyl Groups: While the primary reactivity is at the Si-Cl bonds, future work may also investigate the functionalization of the isopropyl and phenyl groups to create more complex and multifunctional organosilane monomers.

Advanced Computational Modeling for Structure-Property-Reactivity Relationships and Rational Design of this compound Derivatives

Computational chemistry is an increasingly powerful tool in materials science and chemical synthesis. nih.gov The application of advanced computational modeling to this compound and its derivatives can accelerate the discovery and development of new materials and reactions. nih.gov

Predicting Molecular Properties: Quantum chemical calculations can be used to predict a wide range of properties for this compound and its derivatives, including electronic structure, vibrational frequencies, and NMR chemical shifts. This information can aid in the characterization of new compounds and provide insights into their bonding and structure. nih.gov

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound. nih.gov This understanding can help in optimizing reaction conditions and in the rational design of new catalysts and synthetic routes.

Structure-Property-Reactivity Relationships: By systematically studying a range of derivatives computationally, it is possible to establish quantitative structure-property relationships (QSPR) and structure-activity relationships (QSAR). nih.govnih.gov These relationships are invaluable for the rational design of new molecules with desired properties. For instance, the electronic and steric effects of substituents on the phenyl ring could be systematically studied to tune the reactivity of the Si-Cl bonds.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and reaction energetics.
Molecular Dynamics (MD) Simulation of the behavior of polymers and materials derived from the silane (B1218182).
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular structure with physical and chemical properties.

Design of this compound-Derived Materials with Tailored Functionalities for Emerging Technologies

The ability to introduce both phenyl and isopropyl groups onto a silicon center, along with two reactive chlorine atoms, makes this compound an attractive building block for a variety of functional materials. russoindustrial.ruandisil.comresearchgate.netalfa-chemistry.com

Hybrid Organic-Inorganic Polymers: The hydrolysis and condensation of this compound, potentially with other organosilanes, can lead to the formation of polysiloxane-based materials. wikipedia.org The presence of the phenyl and isopropyl groups can be used to tailor the properties of these polymers, such as their thermal stability, solubility, and mechanical properties. wikipedia.org

Surface Modification: Organosilanes are widely used to modify the surfaces of inorganic materials like silica (B1680970) and metal oxides. russoindustrial.runih.gov this compound could be used to create surfaces with specific wettability, adhesion, or biocompatibility. The resulting modified surfaces could find applications in areas such as chromatography, coatings, and biomedical devices. nih.gov

Precursors for Silicon-Containing Ceramics: Certain organosilicon polymers can be pyrolyzed to form silicon carbide (SiC) and silicon oxycarbide (SiOC) ceramics. The specific organic groups on the silicon precursor influence the composition and properties of the resulting ceramic. This compound could be explored as a precursor for such materials.

Potential Application AreaRole of this compound Derivative
Advanced Coatings As a monomer for polymers with enhanced thermal stability and hydrophobicity.
Biomaterials For surface modification of implants to improve biocompatibility.
High-Performance Sealants As a cross-linking agent to improve the mechanical properties and durability of silicone-based sealants.
Precursors for Ceramics As a starting material for the synthesis of silicon-based ceramics with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.